Product packaging for Ipratropium bromide(Cat. No.:CAS No. 22254-24-6)

Ipratropium bromide

Cat. No.: B1672106
CAS No.: 22254-24-6
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CJFOZSTMSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Anticholinergic Bronchodilators in Respiratory Therapeutics

The use of anticholinergic agents for treating respiratory ailments has historical roots predating modern pharmacology. Preparations derived from plants of the Datura genus, such as Datura stramonium, were historically employed in ancient India for the management of asthma. wikipedia.org This historical practice laid early groundwork for the concept of using compounds with anticholinergic properties to influence bronchial musculature. wikipedia.org

The advent of pure atropine (B194438) sulfate (B86663) allowed for more standardized use, though its systemic adverse effects limited its widespread application as an inhaled bronchodilator. tg.org.au The limitations of early anticholinergics and the emergence of adrenergic drugs and theophyllines in the 20th century led to a temporary decline in their use for respiratory disorders. nih.gov However, renewed interest emerged following studies elucidating the significant role of the parasympathetic nervous system in regulating airway caliber. nih.gov This renewed focus spurred the development of synthetic derivatives of atropine, designed to retain the desired bronchodilatory effects while minimizing systemic absorption and associated side effects. Ipratropium (B1672105) bromide, introduced in 1974, represented a significant step in this evolution, offering localized anticholinergic effects in the lung due to its poor systemic absorption. nih.gov

Academic Significance and Research Trajectory of Ipratropium Bromide

This compound holds considerable academic significance as a foundational synthetic anticholinergic bronchodilator. Its development and study have been pivotal in understanding the therapeutic potential of targeting muscarinic receptors in the airways. Research into this compound has explored its efficacy in various obstructive airway diseases, including chronic obstructive pulmonary disease (COPD) and asthma. patsnap.comconsensus.app

The research trajectory has involved numerous studies comparing this compound to other bronchodilators, such as beta2-agonists, both as monotherapy and in combination. consensus.appnih.govkarger.com These studies have contributed to the understanding of the distinct mechanisms of action of different bronchodilator classes and the potential for synergistic effects when used in combination. tg.org.aufda.govdrugs.com Academic research has also investigated the pharmacodynamics and pharmacokinetics of this compound, including its onset and duration of action and its limited systemic absorption. consensus.appglowm.com Furthermore, studies have explored its use in specific patient populations and its potential effects on factors beyond bronchodilation, such as dynamic hyperinflation in COPD. researchgate.net The ongoing development of newer, longer-acting anticholinergic agents like tiotropium (B1237716) bromide has been informed by the extensive research conducted on this compound, highlighting its role as a precursor in the field. nih.govresearchgate.net

Classification within Pharmacological Agents

This compound is classified based on its chemical structure and its primary pharmacological action.

Quaternary Ammonium (B1175870) Compound

Chemically, this compound is characterized as a synthetic quaternary ammonium compound. wikipedia.orgdrugs.comnih.gov It is a derivative of atropine, modified by the addition of an isopropyl group and quaternization of the nitrogen atom. wikipedia.orgdrugs.com This structural feature, the presence of a positively charged nitrogen atom, is key to its classification as a quaternary ammonium compound. nih.gov Quaternary ammonium compounds are typically poorly absorbed across biological membranes, including the gastrointestinal tract and the blood-brain barrier, due to their charge. nih.govfda.govnih.govfda.gov This property is therapeutically advantageous for inhaled this compound, as it allows for targeted action in the lungs with minimal systemic exposure and reduced risk of central nervous system side effects. nih.govfda.govfda.gov

Anticholinergic (Parasympatholytic) Agent

This compound is classified as an anticholinergic, or parasympatholytic, agent. wikipedia.orgfda.govdrugs.comdroracle.ai This classification is based on its mechanism of action, which involves antagonizing the effects of acetylcholine (B1216132) at muscarinic receptors. fda.govdrugs.comnih.govconsensus.app Acetylcholine is a neurotransmitter in the parasympathetic nervous system, and its interaction with muscarinic receptors in the bronchial smooth muscle leads to bronchoconstriction and increased mucus secretion. fda.govfda.govconsensus.app By blocking these receptors, this compound inhibits these vagally mediated reflexes, resulting in relaxation of bronchial smooth muscle and bronchodilation. fda.govfda.govconsensus.app Ipratropium is a nonselective muscarinic antagonist, meaning it blocks multiple subtypes of muscarinic receptors, including M1, M2, and M3 receptors. wikipedia.orgnih.gov However, its bronchodilatory effect is primarily attributed to the blockade of M3 receptors in the airway smooth muscle. nih.govpsu.edu

Detailed Research Findings

Academic research on this compound has yielded detailed findings regarding its effects on pulmonary function and its comparative efficacy. Studies have consistently demonstrated that this compound produces bronchodilation in patients with obstructive airway diseases. consensus.appdroracle.ai

Research comparing this compound to beta2-agonists in asthma and COPD has shown varying results depending on the specific condition. In patients with asthma, this compound is generally considered less potent than beta2-agonists like salbutamol (B1663637). consensus.appnih.govdroracle.ai However, in chronic bronchitis and COPD, this compound has been found to be at least as effective as beta2-agonists in improving lung function. consensus.appnih.govkarger.comdroracle.ai

Studies investigating the combination of this compound with beta2-agonists have shown that this combination can produce greater bronchodilation than either drug used alone. tg.org.aunih.govfda.govdrugs.com This synergistic effect is attributed to the distinct mechanisms of action of the two drug classes, targeting different pathways involved in bronchoconstriction. tg.org.aufda.govdrugs.com

Specific research findings on pulmonary function improvements have been documented in various studies. For instance, a study in patients with chronic heart failure and lung edema showed that this compound produced significant bronchodilation, with a notable increase in FEV1 during acute decompensation. ersnet.org Another study in patients with bronchiectasis assessed the bronchodilator response to this compound and salbutamol, reporting improvements in FEV1 and FVC after administration of both low and high doses of this compound. researchgate.net

The onset and duration of action of this compound have also been characterized. While the onset of maximal bronchodilation may be slower compared to some beta2-agonists, significant bronchodilation typically occurs within minutes of inhalation, and the effect can last for several hours. wikipedia.orgnih.govconsensus.appnih.gov

Research has also explored the effects of this compound in combination with other interventions. For example, a study investigated the effects of this compound combined with traditional Chinese medicine intervention in patients with COPD, observing improvements in pulmonary function indicators like FEV1, FEV1% pred, FVC, and PEF in the combination group. researchgate.net

Below is a table summarizing some research findings on bronchodilator response:

Study Population Intervention (this compound) Measured Outcome (FEV1) Observed Change in FEV1 Source
Chronic Heart Failure (acute) Inhalation % predicted Increased from 59% to 70% ersnet.org
Chronic Heart Failure (treated) Inhalation % predicted Increased from 72% to 76% ersnet.org
Bronchiectasis (low dose) Metered-dose inhaler % change from baseline 5.5% researchgate.net
Bronchiectasis (high dose) Nebulizer % change from baseline 8.2% researchgate.net
Tetraplegia Inhalation L 0.22 ± 0.16 L nih.gov

This table illustrates some of the quantitative findings from research studies, demonstrating the bronchodilatory effects of this compound in different patient populations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30BrNO3 B1672106 Ipratropium bromide CAS No. 22254-24-6

Properties

CAS No.

22254-24-6

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19-,21?;/m0./s1

InChI Key

LHLMOSXCXGLMMN-CJFOZSTMSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Appearance

Solid powder

melting_point

231.0 °C

Other CAS No.

24358-20-1
58073-59-9
60251-88-9
22254-24-6

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

60205-81-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origin of Product

United States

Pharmacological Foundations of Ipratropium Bromide

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The mechanism of action of ipratropium (B1672105) bromide centers on its anticholinergic properties, specifically its ability to antagonize the effects of acetylcholine (B1216132) at muscarinic receptors. nih.govfda.govpatsnap.com This antagonism disrupts the cholinergic pathways that contribute to bronchoconstriction and mucus secretion in the airways. wikipedia.orgconsensus.apppatsnap.com

Antagonism of Muscarinic Cholinergic Receptors (M1, M2, M3 subtypes)

Ipratropium bromide acts as a nonselective antagonist at muscarinic acetylcholine receptors, exhibiting affinity for M1, M2, and M3 receptor subtypes. wikipedia.orgnih.govmdpi.combiorxiv.org These receptors are G-protein coupled receptors activated by the endogenous neurotransmitter acetylcholine. drugbank.comed.ac.uk In the airways, M1 receptors are located in peri-bronchial ganglia, while M3 receptors are predominantly found on bronchial smooth muscle cells and submucosal glands. biorxiv.orgersnet.org M2 receptors are situated at the terminals of cholinergic nerve endings and function as feedback regulators. consensus.appnih.gov

Competitive Inhibition of Acetylcholine Binding

This compound exerts its effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors. wikipedia.orgpatsnap.comdroracle.aiscbt.com By occupying the orthosteric binding site, ipratropium prevents acetylcholine from activating these receptors, thereby blocking the downstream signaling cascades that would otherwise lead to bronchoconstriction and increased mucus production. patsnap.comscbt.com

Inhibition of Vagally Mediated Reflexes

The parasympathetic nervous system, via the vagus nerve, plays a significant role in regulating bronchomotor tone. Acetylcholine released from vagal nerve endings activates muscarinic receptors in the airways, triggering bronchoconstriction. consensus.appe-lactancia.orgfda.gov this compound inhibits these vagally mediated reflexes by antagonizing the action of acetylcholine at the neuromuscular junctions in the lung. e-lactancia.orgfda.govdroracle.ai This inhibition reduces the cholinergic influence on bronchial musculature. wikipedia.org

Modulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

Anticholinergic agents, including this compound, prevent the increase in intracellular concentration of cyclic guanosine monophosphate (cGMP) that is typically caused by the interaction of acetylcholine with muscarinic receptors on bronchial smooth muscle. nih.govfda.govtga.gov.au The activation of muscarinic receptors, particularly the M3 subtype, is coupled to Gq-proteins, which initiate signaling pathways that can influence cGMP levels. cvphysiology.com By blocking these receptors, this compound disrupts this signaling cascade. nih.govconsensus.app

Reduction in Smooth Muscle Contraction through cGMP Pathway

A decrease in intracellular cGMP levels in the lung airways leads to decreased contraction of smooth muscles. nih.govconsensus.app While the precise mechanisms by which cGMP modulates smooth muscle contraction are complex, reduced cGMP concentration contributes to the relaxation of airway smooth muscles, thereby inhibiting bronchoconstriction. wikipedia.orgconsensus.app This effect on the cGMP pathway is a key component of this compound's bronchodilatory action. nih.govfda.govtga.gov.au

Selective Distribution and Localized Pulmonary Effects

A crucial pharmacological characteristic of this compound is its selective distribution and localized effects within the pulmonary system when administered by inhalation. wikipedia.orgconsensus.appmdpi.com Due to its quaternary ammonium (B1175870) structure, this compound is not readily absorbed into the systemic circulation from the surface of the lung or the gastrointestinal tract. fda.govmdpi.comtga.gov.au This poor systemic absorption minimizes the potential for systemic anticholinergic side effects. wikipedia.orgconsensus.apppatsnap.com Following inhalation, a significant portion of the dose is deposited directly in the lungs, allowing for a local, site-specific effect on the bronchial smooth muscle. e-lactancia.orgtga.gov.au Studies in animals have indicated that this compound does not readily penetrate the blood-brain barrier, further contributing to its localized action. fda.gov The bronchodilation observed after inhalation is primarily a result of this local effect rather than systemic drug concentrations. tga.gov.aufda.gov.ph

Table 1: Summary of this compound Mechanism of Action

Mechanism ComponentDescriptionReceptor Subtypes InvolvedEffect
Muscarinic Receptor AntagonismBlocks the action of acetylcholine at muscarinic receptors.M1, M2, M3Prevents receptor activation.
Competitive Inhibition of AcetylcholineCompetes with acetylcholine for binding to the orthosteric site on muscarinic receptors.Not selectively specificInhibits acetylcholine binding.
Inhibition of Vagally Mediated ReflexesAntagonizes acetylcholine action at neuromuscular junctions in the lung, reducing cholinergic tone.Primarily M3 (post-junctional)Reduces bronchoconstriction.
Modulation of cGMP ProductionPrevents the increase in intracellular cGMP caused by acetylcholine-muscarinic receptor interaction.Primarily M3Leads to decreased cGMP levels.
Reduction in Smooth Muscle ContractionDecreased cGMP levels contribute to the relaxation of bronchial smooth muscle.N/AInhibits bronchoconstriction.
Selective Pulmonary DistributionPoor systemic absorption after inhalation leads to high local concentration in the airways.N/AMinimizes systemic effects, maximizes local bronchodilation.

Table 2: Muscarinic Receptor Subtypes in Airways and this compound Action

Receptor SubtypeLocation in AirwaysPrimary Effect of Acetylcholine ActivationThis compound ActionNotes
M1Peri-bronchial gangliaFacilitation of neurotransmissionAntagonism; contributes to overall reduction in cholinergic tone.
M2Postganglionic cholinergic nerve terminalsFeedback inhibition of acetylcholine releaseAntagonism; blockade can potentially increase acetylcholine release (feedback disruption). consensus.appnih.govIpratropium's rapid dissociation from M2 may limit the impact of this feedback disruption. ed.ac.ukersnet.org
M3Airway smooth muscle, submucosal glandsBronchoconstriction, mucus secretionPotent antagonism; primary mechanism for bronchodilation and reduced mucus secretion. patsnap.combiorxiv.orgKey target for therapeutic effect. ersnet.org

Detailed Research Findings Related to Mechanism:

Research has demonstrated that this compound's bronchodilatory effect is evident within minutes of inhalation, with peak effects typically observed within 1 to 2 hours and a duration of action lasting several hours. consensus.appmims.com Studies have shown that this compound can significantly improve pulmonary function parameters such as forced expiratory volume in one second (FEV1) in patients with obstructive airway diseases. fda.gov.phjuniperpublishers.com While ipratropium is a nonselective muscarinic antagonist, its functional selectivity for M1 and M3 receptors over M2 receptors, characterized by faster dissociation from M2 receptors, is hypothesized to contribute to its favorable therapeutic profile by minimizing the potential for increased acetylcholine release via M2 blockade. ed.ac.ukersnet.org Preclinical studies have illustrated the ability of this compound to inhibit vagally mediated bronchoconstriction. fda.govtga.gov.au The localized delivery via inhalation ensures that effective concentrations are achieved at the site of action in the airways, supporting the observed bronchodilatory effects with limited systemic exposure. fda.govmdpi.comtga.gov.au

Comparative Analysis with Atropine (B194438) Derivatives

This compound is a synthetic derivative of the naturally occurring alkaloid atropine nih.govdrugbank.com. Both compounds belong to the class of muscarinic acetylcholine receptor antagonists drugbank.comnih.govpatsnap.comchegg.com. However, key structural differences lead to distinct pharmacological profiles, particularly concerning systemic effects.

Structural Similarities and Differences

This compound is chemically related to components found in the Datura stramonium plant, similar to atropine wikipedia.org. It is synthesized by treating atropine with isopropyl bromide, resulting in a quaternary ammonium compound drugbank.comwikipedia.org. This quaternary structure is the primary structural difference when compared to atropine, which possesses a tertiary amine structure bcehs.canps.org.aumhmedical.com. This structural modification is crucial as it imparts a positive charge to the ipratropium molecule. The quaternary ammonium structure of ipratropium significantly hinders its ability to cross lipid membranes, including the blood-brain barrier bcehs.camhmedical.com. In contrast, the tertiary amine structure of atropine allows for greater lipid solubility and penetration across these membranes mhmedical.com.

Differential Potency and Specificity

Both ipratropium and atropine exert their effects by blocking muscarinic acetylcholine receptors drugbank.comnih.govpatsnap.comchegg.com. Ipratropium is considered a nonselective muscarinic antagonist, demonstrating affinity for M1, M2, and M3 receptor subtypes patsnap.comwikipedia.orgmedchemexpress.com. In vitro studies have reported IC50 values for this compound at M1, M2, and M3 receptors to be 2.9 nM, 2 nM, and 1.7 nM, respectively medchemexpress.com.

Regarding potency in bronchodilation, one source indicates that orally inhaled ipratropium is a more potent antimuscarinic and bronchial smooth muscle dilator compared to atropine nih.gov. However, another study comparing dose-response curves in asthmatics unresponsive to salbutamol (B1663637) suggested that conventional doses of ipratropium resulted in significantly less bronchodilation than large doses of atropine, implying that higher doses of ipratropium might be necessary to achieve comparable bronchodilatory effects in some cases nih.gov. The quaternary structure of ipratropium contributes to its minimal systemic absorption following inhalation, leading to primarily local effects within the respiratory tract and consequently fewer systemic anticholinergic side effects compared to atropine patsnap.comchegg.comwikipedia.orgnps.org.au.

Pharmacodynamics and Receptor-Level Interactions

This compound functions as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting vagally mediated reflexes by counteracting the action of acetylcholine released from the vagus nerve drugbank.compatsnap.comnih.govsaspublishers.compediatriconcall.comhres.ca. The binding of acetylcholine to muscarinic receptors on bronchial smooth muscle typically leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), promoting muscle contraction wikipedia.orgnih.gov. By blocking these receptors, ipratropium prevents this increase in cGMP, resulting in the relaxation of smooth muscles in the airways and subsequent bronchodilation drugbank.compatsnap.comwikipedia.orgnih.gov. At the cellular level, ipratropium prevents the increase in intracellular Ca++ concentration that is mediated by the interaction of acetylcholine with muscarinic receptors on bronchial smooth muscle hres.ca.

Ipratropium primarily blocks M1 and M3 receptor subtypes in the airways patsnap.com. However, it also blocks M2 receptors, which are located on cholinergic nerve endings and act as feedback inhibitors of acetylcholine release wikipedia.orgnih.gov. Blocking M2 receptors can lead to increased acetylcholine release, which might theoretically reduce the extent or duration of the bronchodilatory effect mediated by M3 receptor blockade and could potentially contribute to paradoxical bronchoconstriction observed in rare cases wikipedia.orgnih.gov.

Bronchodilatory Efficacy

Ipratropium is an effective bronchodilator used to dilate the airways nih.gov. It is indicated for the treatment of bronchospasms associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema nih.gov. While it has been used off-label for asthma exacerbations nih.gov, its role in asthma is generally considered secondary to beta-agonists nih.gov.

Studies have demonstrated the efficacy of ipratropium in improving pulmonary function in patients with COPD consensus.app. Combination therapy involving ipratropium and beta-agonists, such as albuterol, has been shown to provide superior bronchodilation compared to monotherapy with either agent in COPD patients consensus.app. In the context of asthma, ipratropium has been noted to provide a longer duration of bronchodilation compared to beta-agonists like isoproterenol (B85558) consensus.app. Although effective in obstructive airways disease, ipratropium is considered somewhat less effective than beta2-adrenoceptor agonists in asthma patients but demonstrates comparable efficacy in bronchitis nih.gov. In acute asthma exacerbations, ipratropium is frequently used as an adjunct to beta2-agonists, contributing to improved lung function and reduced hospitalization rates in both adult and pediatric populations consensus.app.

Onset and Duration of Action

The bronchodilatory effect of inhaled this compound typically begins within 15 to 30 minutes after administration wikipedia.orgmims.com. Some reports indicate an onset as early as 3-15 minutes bcehs.ca. The peak improvement in pulmonary function is generally observed within 1 to 2 hours nih.gov. The duration of action for inhaled this compound is commonly reported to range from 2 to 4 hours nih.gov, 2-5 hours mims.com, or 4 to 6 hours drugbank.comnih.gov. Some sources suggest a duration of approximately 8 hours afod-pofa.com. For ipratropium administered via nasal spray, the onset of action is approximately 15 minutes nih.gov.

Dose-Response Relationships in Pulmonary Function

Research has explored the relationship between the dose of inhaled this compound and its effect on pulmonary function. A dose-response study in patients with COPD indicated that nebulized this compound at doses of 0.4 mg and 0.6 mg led to significant improvements in forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) when compared to lower doses and placebo, with 0.4 mg suggested as an optimal dose in that study consensus.app.

Anti-inflammatory Properties and Cytokine Modulation

Beyond its bronchodilatory effects, research has explored the anti-inflammatory properties of this compound. Studies have investigated its impact on inflammatory mediators, including cytokines. biorxiv.orgnih.gov

Reduction of IL-6 and TNF-α Concentrations

Studies have suggested that this compound can reduce the concentrations of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). biorxiv.orge-century.us In an in vitro study using LPS-stimulated THP-1 cells, this compound was found to reduce IL-6 and TNF-α concentrations. biorxiv.org While other agents like budesonide (B1683875) and fenoterol (B1672521) were found to be more effective in reducing these cytokines in that specific study, the anti-inflammatory or cytokine-reducing properties of this compound were acknowledged. biorxiv.org

Clinical studies have also investigated the effect of this compound on inflammatory markers. For instance, a study involving patients with bronchopneumonia found that treatment including this compound significantly lowered serum levels of IL-6 and TNF-α compared to a control group. e-century.us Another study indicated that this compound adjuvant therapy can reduce the secretion of respiratory mucosa and the accumulation of inflammatory cells, thereby alleviating the inflammatory response. nih.gov

The anti-inflammatory effect of this compound might be related to the modulation of matrix metalloproteinase-9 (MMP-9) activity. researchgate.netuliege.be Studies in rats exposed to cadmium inhalation showed that this compound partially protected the lungs against inflammation by reducing neutrophilic infiltration, and this protective effect was associated with a reduction in MMP-9 activity. researchgate.netuliege.be

Pharmacokinetics and Biotransformation Pathways

The pharmacokinetics of this compound have been studied following administration via different routes, with a focus on inhalation due to its primary therapeutic use.

Absorption Characteristics via Inhalation and Other Routes

This compound is not readily absorbed into systemic circulation, whether from the surface of the lung or the gastrointestinal tract. glowm.comfda.gov This poor systemic absorption is attributed to its quaternary amine nature. nih.gov

Following oral inhalation, a significant portion of the dose is swallowed and passes into the gastrointestinal tract. glowm.comedcentral.coboehringerone.comresearchgate.net However, gastrointestinal absorption of this compound is poor. nih.govmims.comedcentral.coresearchgate.net The bioavailability of the swallowed portion of the dose is low, accounting for approximately 2% of the dose, and this fraction does not contribute significantly to the plasma concentrations of the active ingredient. edcentral.coe-lactancia.org

Studies have estimated the total systemic bioavailability (including pulmonary and gastrointestinal absorption) of inhaled doses to be in the range of 7% to 28%. e-lactancia.org After oral dosing, less than 1% of the dose is renally excreted, further indicating insignificant absorption from the gastrointestinal tract. e-lactancia.org

Data on systemic bioavailability and gastrointestinal absorption from various studies:

Route of AdministrationSystemic Bioavailability (%)Gastrointestinal Absorption
Oral Inhalation7 - 28 e-lactancia.orgPoor nih.govmims.comedcentral.coresearchgate.net
Oral~2 (swallowed portion) edcentral.coe-lactancia.orgPoor nih.govmims.comedcentral.coresearchgate.net
IntranasalLess than 20 nih.govresearchgate.net-

Following inhalation, 10% to 39% of a dose is generally deposited in the lungs, depending on the formulation, inhalation technique, and device used. edcentral.coboehringerone.com The portion of the dose deposited in the lungs reaches the circulation rapidly, typically within minutes, and has nearly complete systemic availability from the lung. edcentral.coboehringerone.come-lactancia.org

The bronchodilation effect of inhaled this compound is primarily a local, site-specific action in the airways rather than a systemic one. glowm.comboehringerone.com Systemic concentrations of the drug after oral or inhaled administration are very low. drugbank.com Plasma ipratropium concentrations or urinary excretion can serve as a marker of lung deposition because of its negligible gastrointestinal bioavailability. nih.gov

Studies comparing different inhalation devices have shown variations in lung deposition. For example, the Respimat® inhaler has been shown to result in higher lung deposition and less oropharyngeal deposition compared to a metered aerosol inhaler. boehringerone.comresearchgate.net This increased efficiency of lung delivery with the Respimat® inhaler allows for comparable systemic exposure and therapeutic outcomes with lower delivered doses compared to some other devices. nih.govresearchgate.net

This compound is partially metabolized, with the major portion of the systemically available dose being eliminated by metabolic degradation, likely in the liver. e-lactancia.org Metabolism occurs via ester hydrolysis and conjugation. mims.com One identified metabolite is N-isopropyl-methyl-nortropium bromide, although the known metabolites generally show very little or no affinity for the muscarinic receptor and are considered inactive. researchgate.netnih.govmedsafe.govt.nz Approximately 40% of the systemically available dose is cleared via urinary excretion, while a larger portion of the administered dose, particularly after oral ingestion of the swallowed fraction, is excreted unchanged in feces. glowm.come-lactancia.orgdrugbank.com The elimination half-life of this compound is approximately 1.6 to 3.8 hours, depending on the route of administration. mims.comdrugbank.comnih.govmedsafe.govt.nz

Distribution Profile in Biological Tissues

This compound exhibits specific distribution characteristics within biological tissues, largely influenced by its chemical structure as a quaternary ammonium compound. Following administration, particularly by inhalation, the systemic absorption is poor, with only a small amount reaching the systemic circulation. mims.comderangedphysiology.comhres.ca Despite poor systemic absorption, ipratropium has a reported volume of distribution of 4.6 L/kg, indicating extensive distribution in tissues. drugbank.com After intravenous administration, a rapid distribution into tissues is observed, with a half-life for this initial phase of approximately 5 minutes. hres.ca

Plasma Protein Binding

The binding of this compound to plasma proteins is minimal. Studies indicate that it is minimally bound (0% to 9% in vitro) to plasma albumin and α1-acid glycoprotein. nih.govnih.govboehringer-ingelheim.comboehringer-ingelheim.comdrugs.com Another source suggests plasma protein binding is less than 20%. mims.comhres.cae-lactancia.org This low level of protein binding means that a large proportion of the absorbed drug remains free in the plasma, available for distribution and elimination.

Here is a table summarizing the plasma protein binding data:

SourcePlasma Protein BindingNotes
nih.govnih.govboehringer-ingelheim.comboehringer-ingelheim.comdrugs.com0% to 9% (in vitro)Minimal binding
mims.comhres.cae-lactancia.org< 20%Minimal binding
Blood-Brain Barrier Penetration

Due to its quaternary ammonium structure, the ipratropium ion does not readily cross lipid membranes, including the blood-brain barrier. derangedphysiology.comhres.canih.govnih.govboehringer-ingelheim.comboehringer-ingelheim.comdrugs.comhres.cae-lactancia.org Studies in rats have specifically shown that this compound does not penetrate the blood-brain barrier. nih.govboehringer-ingelheim.comboehringer-ingelheim.comdrugs.comfda.gov This limited penetration contributes to the reduced incidence of central nervous system anticholinergic effects compared to tertiary anticholinergic amines. nih.govboehringer-ingelheim.com

Metabolic Fate and Identification of Metabolites

This compound undergoes partial metabolism. nih.govboehringer-ingelheim.comdrugs.commims.com Metabolic studies in humans, rats, and dogs have detected up to eight metabolites. hres.ca The major portion, approximately 60% of the systemically available dose, is eliminated by metabolic degradation, likely in the liver. e-lactancia.org

Ester Hydrolysis and Conjugation

A significant metabolic pathway for this compound is ester hydrolysis. nih.govnih.govboehringer-ingelheim.commims.com This process results in the formation of inactive products, specifically tropic acid and tropane. drugbank.comnih.govboehringer-ingelheim.com After inhalation, about 77% of the systemically available dose is metabolized, with ester hydrolysis accounting for 41% and conjugation for 36%. mims.comgetzpharma.com

Activity of Metabolites

The metabolites of this compound appear to be largely inactive. Based on in vitro receptor affinity studies using rat brain tissue homogenates, the ester hydrolysis products, tropic acid and tropane, appear to be inactive. nih.govboehringer-ingelheim.com The main metabolites detected in humans, rats, and dogs bind poorly to the muscarinic receptor and have no significant anticholinergic activity. hres.cahres.cae-lactancia.orgresearchgate.net

Elimination Pathways and Half-Life Determination

This compound is eliminated from the body through both renal and fecal pathways. mims.commims.com After intravenous administration, a rapid biphasic decline in plasma concentration is observed. hres.cahres.cahres.ca

The elimination half-life of this compound varies depending on the route of administration and study, but commonly reported values are around 1.6 to 2 hours following intravenous administration. hres.cadrugbank.comhres.caboehringer-ingelheim.comboehringer-ingelheim.comdrugs.comhres.ca Some sources report a half-life of approximately 2 hours following inhalation or intravenous administration. nih.govmims.com The terminal elimination phase half-life is about 1.6 hours. hres.cahres.ca Other studies suggest a half-life between 2 and 3.8 hours or 3.2 and 3.8 hours for all routes of administration. researchgate.net The average clearance rate is 2.3 L/min, with a renal clearance of 0.9 L/min. drugbank.comhres.ca Approximately 40% of the clearance is renal, and 60% is non-renal, primarily hepatic metabolism. hres.cae-lactancia.org

Following inhalation, 4.4% to 13.1% of the dose is excreted as unchanged compound in urine. getzpharma.com After intravenous administration of a radiolabeled dose, about 70% is excreted unchanged in urine in humans. hres.ca Cumulative renal excretion is reported as 9.3% following oral administration, 72.1% following intravenous administration, and 3.2% after inhalation. researchgate.net Fecal excretion accounts for less than 20% of the dose after inhalation. drugbank.com

Here is a table summarizing elimination half-life data:

Route of AdministrationHalf-Life (hours)Source
Intravenous~1.6 hres.cadrugbank.comhres.caboehringer-ingelheim.comboehringer-ingelheim.comdrugs.comhres.ca
Intravenous~2 nih.govmims.com
Terminal Elimination Phase~1.6 hres.cahres.ca
All routes2 - 3.8 researchgate.net
All routes3.2 - 3.8
Nasal1.6 mims.com
Oral Inhalation2 mims.com
Renal Excretion

Renal excretion is a significant route of elimination for systemically available this compound and its metabolites. Following intravenous administration, the dominant excretion of drug-related radioactivity occurs via the kidneys. hres.cae-lactancia.org Studies have shown that approximately 40% of the systemically available dose is cleared via urinary excretion, corresponding to an experimental renal clearance of 0.9 L/min. e-lactancia.org Cumulative renal excretion (over 6 days) of drug-related radioactivity accounted for 72.1% after intravenous administration. medicines.org.ukhres.camims.com

Following inhalation, the portion of the dose deposited in the lungs rapidly reaches systemic circulation. e-lactancia.orgmedsafe.govt.nz Cumulative renal excretion (0-24 hours) of the parent compound is approximately 3% to 13% of an inhaled dose. medicines.org.ukmims.commedsafe.govt.nz After oral administration, which results in low absorption, less than 1% of the dose is renally excreted. medicines.org.uke-lactancia.orgmims.commedsafe.govt.nz

The total clearance of ipratropium is reported to be 2.3 L/min, with renal clearance contributing 0.9 L/min. hres.camedicines.org.ukmims.commedsafe.govt.nzdrugbank.com Approximately 40% of the total clearance is renal, while 60% is non-renal, primarily hepato-metabolic. hres.ca

Table 1: Cumulative Renal Excretion of this compound (Drug-Related Radioactivity over 6 days)

Route of AdministrationPercentage of Dose Excreted Renally
Intravenous72.1% medicines.org.ukhres.camims.com
Oral9.3% medicines.org.ukhres.camims.com
Inhalation3.2% medicines.org.ukhres.camims.com

Table 2: Renal Excretion of Parent Compound (0-24 hours)

Route of AdministrationPercentage of Dose Excreted Renally (Parent Compound)
OralBelow 1% medicines.org.ukmims.commedsafe.govt.nz
InhalationApproximately 3% to 13% medicines.org.ukmims.commedsafe.govt.nz
IntravenousApproximately 46% medicines.org.ukmims.com
Fecal Excretion

Fecal excretion is another important route for the elimination of this compound, particularly for the portion of the inhaled dose that is swallowed. boehringer-ingelheim.comfda.govfda.gov Due to the low gastrointestinal absorption of this compound, a major part of the swallowed dose passes through the gastrointestinal tract and is eliminated in the feces. e-lactancia.orgmedsafe.govt.nz

Excretion balance studies using radioactive labeling have provided detailed insights into fecal elimination across different routes of administration. After oral dosing, up to 90% of the radiolabelled dose can be detected in the feces, indicating poor absorption from the gastrointestinal tract. hres.ca Cumulative total radioactivity excreted via the feces over 6 days was 88.5% following oral dosing. medicines.org.ukhres.camims.com

Following inhalation, a significant portion of the dose is swallowed. boehringer-ingelheim.come-lactancia.orgmedsafe.govt.nzfda.gov Cumulative total radioactivity excreted via the feces over 6 days was 69.4% after inhalation. medicines.org.ukhres.camims.com In contrast, after intravenous administration, less than 10% of the drug-related radioactivity is excreted via the biliary-fecal route. hres.cae-lactancia.org Specifically, cumulative fecal excretion after intravenous application was 6.3%. medicines.org.ukhres.camims.com

Table 3: Cumulative Fecal Excretion of this compound (Drug-Related Radioactivity over 6 days)

Route of AdministrationPercentage of Dose Excreted Fecally
Oral88.5% medicines.org.ukhres.camims.com
Inhalation69.4% medicines.org.ukhres.camims.com
Intravenous6.3% medicines.org.ukhres.camims.com

Clinical Efficacy and Therapeutic Applications in Respiratory Diseases

Management of Chronic Obstructive Pulmonary Disease (COPD)

Ipratropium (B1672105) bromide is a key medication in the management of bronchospasm associated with Chronic Obstructive Pulmonary Disease (COPD), a category of lung diseases that includes chronic bronchitis and emphysema. nih.govmyasthmateam.com

As a maintenance therapy, ipratropium bromide has established benefits for patients with COPD. nih.gov It is considered a first-line maintenance treatment for individuals experiencing symptoms. droracle.ai Regular, long-term use of ipratropium has been shown to provide small but beneficial effects on lung function and health-related quality of life when compared to short-acting beta-2 agonists alone. cochrane.org It is also associated with a reduction in the need for oral steroids. cochrane.org

During acute exacerbations of COPD, inhaled short-acting bronchodilators like this compound are widely used to alleviate the worsening of airway function. duke.edunih.gov It is often administered in combination with short-acting beta-2 agonists (SABAs) in emergency settings. droracle.ai Studies indicate that both ipratropium and SABAs produce similar, modest short-term improvements in Forced Expiratory Volume in one second (FEV1), typically in the range of 150-250 mL. duke.edunih.gov

The efficacy of this compound has been evaluated against and in combination with other classes of bronchodilators in the management of COPD.

Comparisons between this compound and beta-2 adrenoceptor agonists have yielded varied results depending on the specific agent and the clinical context (stable disease vs. acute exacerbation).

For stable COPD, long-term use of ipratropium demonstrates small advantages in lung function outcomes over SABAs like salbutamol (B1663637). cochrane.orgnih.gov However, when compared with long-acting beta-2 agonists (LABAs) such as salmeterol, the LABA was found to be more effective in improving lung function variables, although no significant differences in symptoms were noted. cochranelibrary.com

In the context of acute COPD exacerbations, multiple analyses have found no significant difference in the primary outcome of FEV1 change at 90 minutes when comparing this compound to a SABA. duke.eduacpjournals.org Similarly, combining ipratropium with a SABA did not show a significant increase in bronchodilation compared to a SABA used alone. acpjournals.org

Table 1: Comparative Efficacy in Acute COPD Exacerbation (Change in FEV1 at 90 minutes)
ComparisonWeighted Mean Difference (WMD) in FEV195% Confidence Interval (CI)ConclusionSource
Ipratropium vs. Inhaled Beta-2 Agonist0 L-0.19 to 0.19 LNo significant difference between groups. acpjournals.org
Ipratropium + Beta-2 Agonist vs. Beta-2 Agonist Alone0.02 L-0.08 to 0.12 LNo significant difference between groups. acpjournals.org

Studies comparing this compound with theophylline have shown that both agents can improve exercise capacity in patients with stable COPD. nih.govbmj.com One crossover study involving 21 patients demonstrated that both high-dose ipratropium and high-dose theophylline produced greater increases in FEV1 and maximal oxygen consumption compared to placebo. nih.govbmj.com Furthermore, the combination of both drugs resulted in greater improvements in pulmonary function and exercise capacity than either drug used alone. nih.govbmj.com Another study found that a combination of albuterol and theophylline was superior to ipratropium alone in terms of bronchodilator effect, and that a triple combination of all three agents was superior to the two-drug combination. nih.govatsjournals.org

Table 2: Comparison of this compound and Theophylline on Exercise Capacity in Stable COPD
TreatmentKey Findings vs. PlaceboCombination EffectSource
Theophylline (high dose)Greater increases in FEV1, maximal oxygen consumption, and maximal minute ventilation.Combination of both drugs produced greater improvements in pulmonary function and exercise capacity than either drug alone. bmj.com
This compound (high dose)Greater increases in FEV1, maximal oxygen consumption, and maximal minute ventilation.

Comparative Studies with Other Bronchodilators in COPD

Role in Asthma Management

While this compound is a cornerstone in COPD management, its role in asthma is more specialized. myasthmateam.comdroracle.ai It is not typically used as a first-line, long-term maintenance therapy for chronic asthma. tandfonline.com Instead, its primary application is as an adjunctive therapy in the emergency management of moderate to severe acute asthma exacerbations. droracle.aitandfonline.com

When added to standard beta-2 agonist therapy during an acute asthma attack, ipratropium provides additional bronchodilation. nih.gov A meta-analysis of 10 studies involving 1,377 adult patients found that the addition of nebulized ipratropium to a beta-2 agonist resulted in a modest but statistically significant improvement in lung function compared to a beta-2 agonist alone. tandfonline.com This included a pooled improvement in FEV1 of 7.3% and a 22.1% improvement in Peak Expiratory Flow Rate (PEFR). tandfonline.comaafp.org Studies also suggest that this combination therapy may be particularly beneficial for patients with more severe airflow obstruction at baseline and can help reduce the rate of hospital admissions. nih.govaafp.org

Table 3: Efficacy of Adjunctive this compound in Acute Adult Asthma Exacerbation
Outcome MeasurePooled Improvement (Ipratropium + Beta-2 Agonist vs. Beta-2 Agonist Alone)95% Confidence Interval (CI)Source
Forced Expiratory Volume in 1 sec (FEV1)7.3%3.8% to 10.9% tandfonline.comnih.gov
Peak Expiratory Flow Rate (PEFR)22.1%11.0% to 33.2% tandfonline.comnih.gov

Acute Asthma Exacerbations

This compound has been extensively studied as a treatment for acute asthma exacerbations in emergency department settings. Meta-analyses of randomized clinical trials have demonstrated that the addition of inhaled this compound to standard beta-agonist therapy results in a modest but statistically significant improvement in airflow obstruction nih.govnih.gov. Specifically, this combination therapy has been associated with improvements in both Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR) when compared to beta-agonist treatment alone nih.govnih.govnih.gov.

Studies have also examined the impact of this compound on hospital admission rates for adults with acute asthma. The data suggests a reduction in the relative risk of hospitalization for patients receiving the combination therapy nih.govnih.gov. The beneficial effects appear to be more pronounced in patients presenting with more severe airway obstruction at baseline nih.gov.

Adjunctive Therapy with Beta-2 Agonists

This compound is not typically used as a first-line monotherapy for asthma but rather as an adjunctive treatment to short-acting beta-2 agonists (SABAs) like salbutamol (albuterol) nih.govwikipedia.orgwikipedia.org. The rationale for this combination is the different mechanisms of action; beta-2 agonists stimulate the relaxation of airway smooth muscle, while this compound, an anticholinergic agent, blocks parasympathetic-mediated bronchoconstriction droracle.ai. This dual approach can produce more effective bronchodilation than a beta-2 agonist alone jabfm.org.

A meta-analysis pooling data from ten studies involving 1,377 adult patients found that nebulized ipratropium/beta-2 agonist combination therapy led to a greater improvement in lung function compared to beta-2 agonist monotherapy nih.govsemanticscholar.org. This evidence supports the use of combination therapy in the emergency management of acute asthma exacerbations to enhance physiological outcomes nih.govnih.govnih.gov.

Clinical Efficacy of Adjunctive this compound in Adult Acute Asthma Exacerbations
Outcome MeasureImprovement with Ipratropium + Beta-2 Agonist (vs. Beta-2 Agonist alone)Reference
Forced Expiratory Volume in 1 second (FEV1)7.3% pooled improvement nih.govnih.govnih.gov
Peak Expiratory Flow Rate (PEFR)22.1% pooled improvement nih.govnih.gov
Relative Risk of Hospitalization0.73 - 0.80 (a 20-27% reduction in risk) nih.govnih.govnih.gov

Efficacy in Specific Pediatric Asthma Subpopulations

In pediatric populations, the efficacy of adding this compound to beta-2 agonists for acute asthma appears to be most significant in children with more severe exacerbations. A meta-analysis involving 6,396 participants found that the combination of this compound and salbutamol significantly reduced the risk of hospital admission compared to salbutamol alone, particularly in subgroups with severe or moderate-to-severe asthma exacerbations plos.org. For children with severe exacerbations, the relative risk of hospitalization was 0.73 with the combination therapy plos.org.

However, the benefits in mild to moderate cases are less clear. One study of 298 children aged 3 to 17 with mild to moderate exacerbations found no additional bronchodilation with the addition of this compound to salbutamol aap.org. Another meta-analysis concluded that while the addition of this compound offers a statistically significant improvement in FEV1, it did not translate to clinical improvements in admission rates or length of hospital stay and could potentially lead to a deterioration in PEFR in severely asthmatic children nih.govnih.gov. Conversely, other research has shown that for pediatric patients discharged from the emergency department, the addition of this compound was associated with shorter treatment times cassara.com.ar.

Summary of this compound Efficacy in Pediatric Asthma
Pediatric SubpopulationKey Research FindingReference
Severe & Moderate-to-Severe ExacerbationsSignificantly reduced risk of hospital admission (RR 0.73 for severe) plos.org
Mild to Moderate ExacerbationsNo significant additional bronchodilation observed in some studies aap.org
General Acute AsthmaStatistically significant improvement in FEV1 (12.5% over control) but no demonstrated clinical improvement nih.govnih.gov
Patients Discharged from EDAssociated with a 13% shorter treatment time cassara.com.ar

Application in Rhinitis and Other Respiratory Conditions

Symptomatic Relief of Rhinorrhea

This compound nasal spray is indicated for the symptomatic relief of rhinorrhea (runny nose) associated with both allergic and nonallergic rhinitis, as well as the common cold, for adults and children rxlist.comdrugs.com. It acts locally as an anticholinergic agent to decrease secretions from glands in the nasal mucosa wikipedia.org. It is important to note that the treatment does not relieve nasal congestion or sneezing drugs.com.

Clinical trials have demonstrated its effectiveness. In one study of patients with perennial rhinitis, the combination of this compound nasal spray with the antihistamine terfenadine was significantly more effective at reducing the severity and duration of rhinorrhea compared to terfenadine plus a placebo vehicle nih.gov. Another trial involving individuals with common colds of less than 36 hours duration showed that intranasal this compound reduced both subjective and objective symptoms of rhinorrhea compared to placebo and no treatment jwatch.org.

Efficacy of this compound Nasal Spray for Rhinorrhea
ConditionTreatment ComparisonReduction in Rhinorrhea SeverityReference
Perennial RhinitisIpratropium + Terfenadine vs. Placebo + Terfenadine38% reduction vs. 28% reduction nih.gov
Common ColdIpratropium vs. Placebo and No TreatmentSignificantly reduced subjective and objective symptoms jwatch.org

Potential in Mechanically Ventilated Patients

In mechanically ventilated patients with Chronic Obstructive Pulmonary Disease (COPD), inhaled bronchodilators are commonly administered to reduce airway resistance and dynamic hyperinflation atsjournals.org. Studies have investigated the effects of a fenoterol-ipratropium bromide combination in this patient population. Research has shown that administration of this combination via either a metered-dose inhaler or a nebulizer can significantly decrease total respiratory system resistance (Rrs) atsjournals.orgatsjournals.orgnih.gov.

One study involving 18 intubated COPD patients found that Rrs was equivalently reduced 30 minutes after inhalation of a fenoterol-ipratropium bromide combination nih.gov. Another study concluded that this compound combined with non-invasive ventilation is effective in the treatment of patients with both COPD and respiratory failure, leading to improved pulmonary function and blood gas indexes nih.gov.

Emerging Research in Acute Respiratory Distress Syndrome (ARDS) Prevention

There is an emerging interest in therapeutic strategies to prevent the development of Acute Respiratory Distress Syndrome (ARDS) by delivering medications directly to the lungs via inhalation nih.gov. While bronchodilators like salbutamol and this compound are commonly administered to mechanically ventilated patients, their specific role in preventing ARDS has not been definitively established in clinical trials nih.gov. Research has explored the use of inhaled corticosteroids and beta-agonists for ARDS prevention, demonstrating the feasibility of this approach in the emergency department setting nih.gov. Although this compound is frequently used in patients at risk for ARDS (i.e., those on mechanical ventilation), further studies are required to specifically test its efficacy as a preventative agent for this condition nih.gov.

Sialorrhea Treatment

This compound, an anticholinergic agent, has been investigated as a potential treatment for sialorrhea, or excessive salivation, a condition prevalent in various neurologic disorders. drugbank.com Its therapeutic rationale stems from its ability to block muscarinic cholinergic receptors, thereby reducing parasympathetic stimulation of the salivary glands. nih.govpharmacytimes.com Structurally similar to atropine (B194438), this compound offers the advantage of minimal penetration into the central nervous system, potentially reducing certain side effects. nih.govpsychiatrist.com It is typically administered as a sublingual spray for this indication. pharmacytimes.comresearchgate.netscot.nhs.uk

Research Findings in Pediatric Sialorrhea

A retrospective clinical case series evaluated the use of this compound for treating sialorrhea in pediatric patients with oral-motor dysfunction. nih.govnih.govcsohns.org The study's primary outcome was the efficacy of the treatment, as measured by subjective caregiver appraisals using the Drooling Frequency and Severity Scale (DFSS). nih.govnih.gov The DFSS is a validated tool that scores drooling severity on a scale of 1 to 5 and frequency on a scale of 1 to 4, with higher scores indicating worse outcomes. clinicaltrials.gov

The analysis included 12 patients who had follow-up data available. nih.govnih.gov The results demonstrated a statistically significant improvement in the frequency of drooling post-treatment. The median frequency score decreased from 4 to 3. However, the change in drooling severity was not statistically significant, with the median score decreasing from 5 to 4.5. nih.govnih.gov These findings suggest that this compound may be a beneficial topical medical option for reducing the frequency of drooling in pediatric patients. nih.govnih.gov

Table 1: Median Drooling Frequency and Severity Scale (DFSS) Scores in Pediatric Patients Pre- and Post-Ipratropium Bromide Treatment

DFSS Parameter Median Pre-Treatment Score Median Post-Treatment Score P-value Statistical Significance
Drooling Frequency 4 3 0.020 Significant

| Drooling Severity | 5 | 4.5 | 0.129 | Not Significant |

Data sourced from a retrospective review of 12 pediatric patients. nih.govnih.gov

Research Findings in Parkinson's Disease

The efficacy of this compound spray for sialorrhea was examined in a randomized, double-blind, placebo-controlled, crossover study involving 17 subjects with Parkinson's disease (PD). researchgate.net The study was designed to assess both objective and subjective measures of saliva production. researchgate.net The primary outcome was an objective measurement of the weight of saliva produced. Secondary outcomes included subjective ratings of the severity and frequency of sialorrhea. researchgate.net

The study found that this compound spray had no significant effect on the objective measure of saliva weight produced when compared to placebo. researchgate.netnih.gov However, a mild beneficial effect was observed in the subjective measures of sialorrhea reported by the patients. researchgate.net This discrepancy highlights a potential difference between objective saliva output and patient perception of drooling. The researchers concluded that while the drug did not affect objective measures, further studies in parkinsonism might be warranted. researchgate.net

| Subjective Sialorrhea Ratings (Severity & Frequency) | Mild beneficial effect observed. researchgate.net | Patients perceived a slight improvement in drooling. |

Research Findings in Clozapine-Induced Hypersalivation

In contrast to the findings in other patient populations, a randomized, double-blind, placebo-controlled crossover trial investigating this compound for clozapine-induced hypersalivation (CIH) yielded different results. psychiatrist.comnih.gov The study involved 20 individuals and used several primary outcome measures, including the Toronto Nocturnal Hypersalivation Scale (TNHS) and the Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales. nih.govresearchgate.net

The results of this rigorous trial showed that this compound failed to demonstrate any significant clinical effect in comparison to placebo. psychiatrist.comnih.govresearchgate.net There was no significant reduction in CIH found on the TNHS, CGI-S, or CGI-I scales. nih.gov Furthermore, secondary measures, such as visual analog scales for hypersalivation severity and distress, also showed no significant difference between the ipratropium and placebo groups. nih.gov The study concluded that despite positive reports from some preliminary, uncontrolled studies, ipratropium was not an efficacious treatment for CIH in this controlled setting. psychiatrist.comnih.govresearchgate.net

Table 3: P-values for Primary and Secondary Outcome Measures in the Clozapine-Induced Hypersalivation (CIH) Trial

Outcome Measure P-value Result
Toronto Nocturnal Hypersalivation Scale (TNHS) 0.379 Not Significant
Clinical Global Impressions-Severity (CGI-S) 0.266 Not Significant
Clinical Global Impressions-Improvement (CGI-I) 0.599 Not Significant
Visual Analog Scale - Severity (VAS-S) 0.969 Not Significant

| Visual Analog Scale - Distress (VAS-D) | 0.527 | Not Significant |

Data from a randomized, double-blind, placebo-controlled crossover trial with 20 participants. nih.gov


Drug Interactions and Associated Pharmacological Considerations

Interactions with Other Anticholinergic Agents

Concomitant use of ipratropium (B1672105) bromide with other medications possessing anticholinergic properties can lead to additive effects. rxlist.comhres.capatsnap.comfda.gov

Although ipratropium bromide exhibits minimal systemic absorption when administered via inhalation, there is a potential for additive interactions with other concurrently used anticholinergic medications. rxlist.comhres.capatsnap.comfda.govnih.gov This additive effect can increase the risk of anticholinergic adverse effects. hres.capatsnap.comnih.gov

This compound may interact with various drug classes that possess anticholinergic activity. These include certain antidepressants, antihistamines, and antipsychotics. nih.govnih.govclevelandclinic.orgbuzzrx.commedbroadcast.comclevelandclinic.org Examples of medications with anticholinergic activity that may interact with ipratropium include tricyclic antidepressants (e.g., amitriptyline), antihistamines (e.g., diphenhydramine, hydroxyzine, chlorpheniramine), and antipsychotics (e.g., olanzapine, quetiapine, haloperidol). nih.govnih.govclevelandclinic.orgmedbroadcast.comclevelandclinic.org While interactions with inhaled ipratropium and tricyclic antidepressants, anti-Parkinson drugs, and quinidine (B1679956) are theoretically possible and could increase side effects, they are considered clinically irrelevant when ipratropium is administered as an inhalant due to its poor systemic absorption. wikipedia.org However, ipratropium nasal spray may interact with certain medications for depression, anxiety, or other mental health conditions, certain medications for Parkinson's disease, and certain antihistamines. clevelandclinic.orgwikipedia.org

A study evaluating drug-drug interactions in oncological inpatients highlighted the risk of anticholinergic symptoms when combining haloperidol (B65202) (an antipsychotic) with this compound. elsevier.esisciii.es

Table 1: Examples of Drug Classes and Specific Medications with Potential Additive Anticholinergic Effects with this compound

Drug ClassExamples of MedicationsPotential Interaction OutcomeSource
AntidepressantsAmitriptyline, Paroxetine, Doxepin, TrimipramineAdditive anticholinergic effects nih.govnih.govclevelandclinic.orgmedbroadcast.commedscape.comdrugbank.commims.comhres.ca
AntihistaminesDiphenhydramine, Hydroxyzine, Chlorpheniramine, Cetirizine, Doxylamine, LoratadineAdditive anticholinergic effects nih.govnih.govclevelandclinic.orgbuzzrx.commedbroadcast.com
AntipsychoticsOlanzapine, Quetiapine, Haloperidol, Chlorpromazine, RisperidoneAdditive anticholinergic effects, potential for increased anticholinergic side effects nih.govnih.govmedbroadcast.comelsevier.esisciii.esdroracle.ai
Anti-Parkinson AgentsBenztropine, TrihexyphenidylAdditive anticholinergic effects nih.govnih.govclevelandclinic.orgbuzzrx.comclevelandclinic.orgwikipedia.org
Bladder Control AgentsDarifenacin, Fesoterodine, Oxybutynin, Solifenacin, Tolterodine, Trospium, PropiverineAdditive anticholinergic effects nih.govnih.govclevelandclinic.orgmedbroadcast.comclevelandclinic.orgwikipedia.org
Gastrointestinal AgentsDicyclomine, HyoscyamineAdditive anticholinergic effects clevelandclinic.orgbuzzrx.comclevelandclinic.orgwikipedia.org
Motion Sickness AgentsScopolamineAdditive anticholinergic effects clevelandclinic.orgclevelandclinic.orgwikipedia.org
Other AnticholinergicsAtropine (B194438), Revefenacin, Aclidinium, Tiotropium (B1237716), Glycopyrrolate, Umeclidinium, Belladonna, ButylscopolamineAdditive anticholinergic effects, avoid co-administration recommended in some cases hres.cafda.govnih.govnih.govmedbroadcast.comdrugbank.compdr.net

Interactions with Adrenergic Stimulants and Beta-Agonists

This compound is often used in combination with beta-adrenergic agonists (beta-agonists) due to their additive bronchodilating effects. hres.capatsnap.comwikipedia.org However, caution is advised when co-administering this compound, particularly in combination products containing a beta-agonist like albuterol, with other sympathomimetic agents due to the increased risk of adverse cardiovascular effects. rxlist.comfda.govrxlist.commims.commims.comhres.ca Beta-receptor blocking agents can inhibit the effect of beta-agonists. rxlist.comfda.gov

Impact on Cardiovascular Agents

While inhaled this compound is minimally absorbed systemically, combination products containing beta-agonists can have cardiovascular effects. Caution is advised when using such combinations in patients with cardiovascular disorders, including coronary insufficiency, cardiac arrhythmias, and hypertension. rxlist.comhres.ca Beta-agonists can produce clinically significant cardiovascular effects in some patients, such as changes in pulse rate and blood pressure. rxlist.comhres.ca Beta-blockers can decrease the effectiveness of beta-agonists and potentially cause bronchospasm in patients with reactive airways. nih.govpdr.net Certain cardiovascular agents like disopyramide (B23233) also possess anticholinergic activity and may contribute to additive anticholinergic effects when combined with ipratropium. nih.govnih.gov

Considerations with Other Drug Classes (e.g., Diuretics, Corticosteroids, MAOIs, TCAs)

The use of this compound in combination with other drug classes requires consideration, particularly when the combination product includes a beta-agonist. Non-potassium sparing diuretics (such as loop or thiazide diuretics) can potentially worsen electrocardiogram changes and/or hypokalemia that may result from beta-agonists, especially when recommended doses are exceeded. rxlist.comnih.govmims.commims.com While formal drug interaction studies with this compound alone and corticosteroids have not always been performed, combination products containing beta-agonists are commonly used with steroids in COPD treatment. mims.com The hypokalemic effect of beta-agonists may be potentiated by concomitant use with diuretics and corticosteroids. mims.com

Monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) can potentiate the cardiovascular effects of beta-agonists, increasing the risk of ventricular arrhythmias. nih.govmims.comrxlist.commims.commims.commedlineplus.gov Extreme caution is advised when administering combination products containing a beta-agonist to patients being treated with MAOIs or TCAs, or within two weeks of discontinuing such agents. rxlist.comrxlist.commims.commims.com

Interactions with Laboratory Tests

Interactions between this compound and laboratory tests have not been established in some contexts. hres.cawellingtonicu.com However, it is generally noted that no tests in addition to routine ones are typically required when using this compound. wellingtonicu.com

Adverse Effects and Safety Profile from a Mechanistic Perspective

Common Anticholinergic-Mediated Effects

As a muscarinic receptor antagonist, ipratropium (B1672105) bromide can inhibit parasympathetic nervous system activity. Common adverse effects mediated by this mechanism include dry mouth, cough, and throat irritation wikipedia.orgpatsnap.compatsnap.com. These effects are primarily localized due to the inhaled route of administration patsnap.com. Dry mouth occurs due to the inhibition of muscarinic receptors on salivary glands, reducing saliva production nih.govmims.com.

Ocular Complications and Underlying Mechanisms

Ocular complications, particularly in susceptible individuals, can occur if ipratropium bromide comes into contact with the eyes nih.gove-lactancia.org. The anticholinergic action can lead to mydriasis (pupil dilation) by blocking muscarinic receptors in the iris sphincter muscle mims.comeyewiki.orgaao.org. In individuals with narrow anterior chamber angles, this dilation can precipitate acute angle-closure glaucoma nih.goveyewiki.orgaao.org. This mechanism involves pupillary block, where the dilated iris obstructs the trabecular meshwork, impeding aqueous humor outflow and increasing intraocular pressure eyewiki.orgaao.org. Studies have reported cases of acute angle-closure glaucoma associated with nebulized ipratropium, particularly when combined with beta-agonists, suggesting a potential synergistic effect on pupil dilation nih.govsantiagoarangomd.comresearchgate.net. Proper nebulizer mask fitting is recommended to minimize ocular exposure nih.gove-lactancia.org.

Gastrointestinal and Urinary System Disturbances

Although systemic absorption is limited, this compound can still exert anticholinergic effects on the gastrointestinal and urinary tracts. These effects are mediated by the blockade of muscarinic receptors in the smooth muscle and glands of these systems mims.compediatriconcall.com. Gastrointestinal disturbances may include constipation, nausea, vomiting, and dyspepsia due to reduced gastrointestinal motility and secretions wikipedia.orgmims.come-lactancia.org. Urinary retention can occur due to the relaxation of the detrusor muscle and contraction of the internal sphincter of the bladder, both mediated by muscarinic receptors wikipedia.orgpatsnap.compediatriconcall.com. Patients with pre-existing urinary outflow tract obstruction, such as those with prostatic hyperplasia, are particularly susceptible to urinary retention wikipedia.orge-lactancia.orguptodateonline.ir. Patients with cystic fibrosis may also be more prone to gastrointestinal motility disturbances e-lactancia.orghres.ca.

Paradoxical Bronchospasm: Incidence and Mechanistic Hypotheses

Paradoxical bronchospasm, a rare but potentially life-threatening adverse effect, can occur after inhalation of this compound mims.comhres.cafda.gov. This involves an immediate increase in wheezing and bronchoconstriction following administration hres.ca. The precise mechanism is not fully understood, but several hypotheses exist. One proposed mechanism involves the blockade of inhibitory M2 muscarinic receptors located on postganglionic cholinergic nerves nih.gov. Blocking M2 receptors can lead to increased acetylcholine (B1216132) release, potentially counteracting the bronchodilatory effect mediated by M3 receptor blockade and resulting in bronchoconstriction nih.gov. Another hypothesis suggests that the preservatives in some nebulizer solutions, such as benzalkonium chloride and disodium (B8443419) edetate, may trigger bronchospasm in sensitive individuals with hyperreactive airways e-lactancia.org.

Hypersensitivity and Anaphylactic Reactions

Hypersensitivity reactions, including rare cases of anaphylaxis, can occur following this compound administration wikipedia.orgmims.comhres.cafda.gov. These are typically immediate-type reactions, potentially mediated by IgE antibodies, although the exact mechanisms are not always fully elucidated nih.gov. Symptoms can include urticaria, angioedema (swelling of the tongue, lips, or face), rash, bronchospasm, and oropharyngeal edema hres.cafda.govfda.gov. Patients with a history of hypersensitivity to atropine (B194438) or its derivatives are at increased risk due to structural similarities patsnap.comnih.govfda.gov. Previously, formulations containing soy lecithin (B1663433) as a propellant raised concerns for patients with peanut or soybean allergies, although newer formulations use different propellants wikipedia.orgpediatriconcall.com.

Specific Patient Populations Requiring Caution

Certain patient populations require caution when using this compound due to an increased risk of specific adverse effects related to its anticholinergic properties wikipedia.orgmims.compediatriconcall.comuptodateonline.ir.

Prostatic Hyperplasia and Bladder Neck Obstruction

Patients with prostatic hyperplasia or bladder neck obstruction are at increased risk of experiencing urinary retention due to the anticholinergic effects of this compound on bladder function wikipedia.orgpatsnap.comuptodateonline.irmedscape.com. The blockade of muscarinic receptors can impair the ability of the bladder to contract and empty effectively, exacerbating pre-existing obstructive symptoms patsnap.compediatriconcall.com. Caution is warranted in these individuals, and they should be monitored for signs and symptoms of urinary retention uptodateonline.irmedscape.com.

Adverse EffectProposed MechanismAffected System(s)
Dry MouthBlockade of muscarinic receptors on salivary glands, reducing saliva production.Salivary Glands
Ocular Complications (Mydriasis, Angle-Closure Glaucoma)Blockade of muscarinic receptors in iris sphincter muscle leading to pupil dilation, potentially obstructing aqueous humor outflow in narrow angles.Ocular (Iris, Anterior Chamber)
Constipation, NauseaReduced gastrointestinal motility and secretions due to muscarinic receptor blockade.Gastrointestinal System
Urinary RetentionRelaxation of detrusor muscle and contraction of internal sphincter due to muscarinic receptor blockade.Urinary System (Bladder)
Paradoxical BronchospasmHypothesized blockade of inhibitory M2 receptors increasing acetylcholine release; potential role of preservatives.Respiratory System (Bronchi)
Hypersensitivity/AnaphylaxisImmunological reactions (potentially IgE-mediated) to the drug or excipients.Immune System, Systemic

Narrow-Angle Glaucoma

This compound, as an anticholinergic agent, can precipitate or exacerbate narrow-angle glaucoma in susceptible individuals. The primary mechanism involves its effect on the eye, specifically the iris and ciliary muscle. This compound blocks muscarinic acetylcholine receptors in the sphincter pupillae muscle, leading to mydriasis (pupil dilation). nih.gove-century.usresearchgate.net It also inhibits the ciliary muscles, causing cycloplegia (paralysis of accommodation). nih.gov

In individuals with anatomically narrow iridocorneal angles, pupil dilation can cause the iris to bunch up in the angle, physically obstructing the trabecular meshwork. nih.govaao.orgbiomedres.us The trabecular meshwork is responsible for draining aqueous humor from the anterior chamber of the eye. This obstruction impedes aqueous outflow, leading to a rapid increase in intraocular pressure, characteristic of acute angle-closure glaucoma. e-century.usnih.govaao.org

While systemic absorption of inhaled this compound is generally low, local ophthalmic exposure can occur, particularly with nebulized formulations if the aerosol escapes the mask and comes into contact with the eyes. nih.govresearchgate.netnih.govresearchgate.net The drug can be absorbed through the cornea and conjunctiva, exerting its anticholinergic effects directly on ocular tissues. e-century.usresearchgate.net Case reports have described acute angle-closure glaucoma following the use of nebulized this compound, sometimes in combination with beta-agonists. nih.govresearchgate.netnih.govsantiagoarangomd.com The risk is considered higher in patients with pre-existing narrow angles. mims.comresearchgate.nethres.camedsinfo.com.au

The mechanism of pupillary block due to dilation is the most common pathway by which this compound can trigger angle closure in predisposed individuals. nih.govaao.org This mechanism is distinct from other forms of angle closure that may involve forward displacement of the lens-iris diaphragm or ciliary body edema, which are typically not associated with this compound. nih.govbiomedres.useyewiki.org

Cystic Fibrosis

Patients with cystic fibrosis (CF) may be more prone to gastrointestinal motility disturbances, and this compound, being an anticholinergic agent, should be used with caution in this population due to its potential to affect smooth muscle function in the gastrointestinal tract. hres.cae-lactancia.org

Regarding the respiratory system in CF, airway mucus obstruction is a significant issue. ersnet.orgnih.gov While anticholinergic drugs like this compound are effective bronchodilators and can reduce airway smooth muscle tone, their effects on mucus secretion and mucociliary clearance in CF are complex and have been investigated. ersnet.orgnih.govnih.govrima.org

Cholinergic stimulation increases submucosal gland secretion and ciliary beat frequency. ersnet.orgnih.gov Studies using pig tracheobronchial explants have shown that acetylcholine can stop the movement of mucus bundles secreted from submucosal glands, an effect that is inhibited by this compound. ersnet.orgnih.govresearchgate.net In CF, where the cystic fibrosis transmembrane conductance regulator (CFTR) channel is non-functional, mucus bundles are often immobile and trapped on the airway surface. ersnet.orgnih.govresearchgate.net Acetylcholine appears to uncouple airway surface liquid transport from the transport of these mucus bundles, and this inhibition of bundle movement by acetylcholine is counteracted by this compound. ersnet.orgnih.gov

Paradoxical bronchospasm, although rare, is a potential adverse effect with inhaled therapies, including this compound. hres.cae-lactancia.orgersnet.org The mechanism for this with this compound may involve the blockade of M2 receptors located on cholinergic nerve endings. nih.gov M2 receptors typically function as negative feedback regulators, inhibiting acetylcholine release. nih.gov Blocking these receptors can lead to increased acetylcholine release, potentially resulting in an increased bronchoconstrictor response to cholinergic nerve stimulation, which could manifest as paradoxical bronchospasm. nih.gov

Tolerance, Tachyphylaxis, and Resistance Mechanisms

Absence of Tolerance to Bronchodilating Effects

Repeated inhalation of ipratropium (B1672105) bromide has not been linked to the development of tolerance towards its bronchodilating effects. pharmascience.comhres.ca Studies investigating the long-term use of ipratropium bromide have reported no significant reduction in its effectiveness over time. For instance, a one-year trial involving patients with nonallergic perennial rhinitis using this compound nasal spray daily showed no evidence of tachyphylaxis, with continued control of symptoms. hres.cahres.ca Similarly, studies in patients with COPD and asthma have indicated that the bronchodilator response to ipratropium remains unaffected even after prolonged treatment or in situations where tolerance to beta-agonists has developed. researchgate.netnih.govnih.gov

Absence of Downregulation of Muscarinic Receptors

The lack of tolerance observed with this compound is attributed, at least in part, to the absence of significant downregulation of muscarinic receptors with chronic exposure to anticholinergic agents. While agonist binding to G protein-coupled receptors (GPCRs), such as beta-2 adrenergic receptors, often leads to receptor desensitization and downregulation, antagonist binding, as with this compound to muscarinic receptors, does not typically induce these changes to the same extent. dovepress.com Chronic treatment with muscarinic receptor antagonists has been shown in some studies to potentially lead to an increase in muscarinic receptor density (upregulation) or increased responsiveness to muscarinic stimulation, rather than downregulation. researchgate.netatsjournals.orgatsjournals.org However, this potential upregulation does not appear to translate into a loss of bronchodilator efficacy for this compound in clinical practice.

Comparative Analysis with Beta-2 Agonist Tachyphylaxis and Resistance

Tolerance or tachyphylaxis is a well-documented phenomenon with the regular use of beta-2 adrenergic agonists. nih.govnih.govallenpress.comthoracickey.comatsjournals.org This can manifest as a reduced bronchodilator response over time, requiring higher doses to achieve the same effect. researchgate.netnih.govnih.govnih.govallenpress.com In contrast, studies comparing this compound to beta-2 agonists have highlighted the sustained efficacy of this compound. researchgate.netnih.govnih.govnih.gov

For example, a study comparing the effects of long-acting beta-agonist treatment (formoterol) on the response to nebulised salbutamol (B1663637) (a short-acting beta-agonist) and this compound demonstrated that while the response to salbutamol was significantly reduced after formoterol (B127741) therapy, the bronchodilator response to this compound remained unchanged. researchgate.netnih.govnih.gov

Data from comparative studies often illustrate the differential impact of chronic use on the bronchodilator response of these two classes of medications.

Bronchodilator ClassEffect of Chronic Use on Bronchodilator ResponseReceptor Mechanism Involved
This compoundGenerally no significant tolerance/tachyphylaxis pharmascience.comhres.caresearchgate.netnih.govnih.govAntagonism of muscarinic receptors; no significant downregulation observed with therapeutic use. dovepress.com
Beta-2 Adrenergic AgonistsDevelopment of tolerance/tachyphylaxis is common nih.govnih.govallenpress.comthoracickey.comatsjournals.orgAgonist-induced receptor desensitization and downregulation. nih.govnih.govallenpress.comthoracickey.com

Mechanistic Differences in Receptor Desensitization

The fundamental difference in the development of tolerance lies in the distinct mechanisms of action and receptor regulation of muscarinic antagonists (like this compound) and beta-2 adrenergic agonists.

Beta-2 adrenergic receptor desensitization is a complex process involving phosphorylation of the receptor by protein kinase A (PKA) and G protein-coupled receptor kinases (GRKs), particularly GRK2. mdpi.compnas.orgatsjournals.orgpnas.orgtandfonline.comoatext.com This phosphorylation leads to the uncoupling of the receptor from its G protein (Gs), impairing downstream signaling and reducing the production of cyclic AMP (cAMP), a key mediator of bronchodilation. mdpi.compnas.orgatsjournals.orgtandfonline.comoatext.com Prolonged or repeated exposure to beta-agonists can also lead to receptor internalization (sequestration) and even a decrease in receptor number on the cell surface (downregulation) through mechanisms involving decreased mRNA stability and increased receptor degradation. nih.govnih.govallenpress.comthoracickey.compnas.orgatsjournals.org

In contrast, this compound acts as a competitive antagonist at muscarinic receptors, primarily M1 and M3. patsnap.com Antagonist binding blocks the action of the endogenous agonist, acetylcholine (B1216132), but does not typically activate the receptor or initiate the cascade of phosphorylation and internalization events that lead to desensitization in the same way that agonists do. dovepress.com While muscarinic receptors can undergo desensitization, particularly in response to agonist stimulation, the mechanisms involved and their susceptibility to desensitization with antagonist exposure differ significantly from beta-2 adrenergic receptors. atsjournals.orgatsjournals.org Muscarinic receptor desensitization primarily involves phosphorylation by GRKs upon agonist binding, promoting uncoupling from G proteins and internalization. atsjournals.orgatsjournals.org However, the interaction of antagonists like this compound with these receptors does not trigger these desensitization pathways effectively, thus preserving the receptor population and response over time. dovepress.com

The sustained efficacy of this compound, even in the presence of beta-agonist tolerance, underscores the distinct pharmacological profiles of these two important classes of bronchodilators and provides a rationale for their combined use in managing obstructive airway diseases. researchgate.netnih.govnih.govnih.gov

Advanced Research Methodologies and Future Directions

Development of Novel Formulations and Delivery Systems

Advances in pharmaceutical science are driving the development of novel formulations and delivery systems for ipratropium (B1672105) bromide to improve drug targeting, duration of action, and patient convenience.

Sustained-Release Formulations

Research is being conducted to develop sustained-release formulations of ipratropium bromide to potentially provide a longer duration of bronchodilation. One approach involves the generation of respirable particles with sustained-release properties. Studies have explored the use of spray-drying processes to create hollow, spherical particles of this compound suitable for inhalation. nih.govtandfonline.com The application of polymer coatings, such as polylactic acid (PLA), to these particles has demonstrated the ability to control dissolution profiles. nih.govtandfonline.com Preliminary pharmacodynamic evaluations in animal models have indicated an increased duration of bronchodilatory effect for PLA-coated particles compared to this compound powders alone. nih.govtandfonline.com For instance, 30% PLA-coated particles showed a bronchodilatory effect lasting 56.3 minutes, compared to 11.0 minutes for this compound powders alone in guinea pigs. nih.govtandfonline.com

Reformulation with Hydrofluoroalkane (HFA) Propellants

In response to environmental concerns regarding chlorofluorocarbon (CFC) propellants, this compound formulations have been reformulated with hydrofluoroalkane (HFA) propellants. nih.govresearchgate.net Studies have compared the efficacy and safety of this compound delivered via HFA-propelled metered-dose inhalers (MDIs) to traditional CFC formulations. Clinical trials have demonstrated that this compound HFA formulations provide comparable bronchodilation to CFC formulations. nih.govconsensus.appnih.gov For example, a study showed that the adjusted mean change in forced expiratory volume in one second (FEV1) at 60 minutes was 123 mL in the this compound HFA group and 115 mL in the this compound CFC group, indicating clinical noninferiority of the HFA formulation. nih.gov Research also explores the use of HFA 152a as a lower global warming potential propellant for this compound formulations, investigating the impact of actuator geometry on drug deposition and aerodynamic particle size distribution. presspart.com

Engineered Particles and Polymer Coating Approaches

Particle engineering techniques, including spray drying and the application of polymer coatings, are being investigated to optimize the characteristics of this compound particles for inhalation. Spray drying can produce respirable particles with controlled properties. nih.govtandfonline.comresearchgate.net Polymer coatings, particularly with materials like polylactic acid, can modify the dissolution rate and potentially provide sustained release. nih.govtandfonline.com The addition of excipients such as albumin has been shown to enhance the aerosolization performance of formulations containing this compound produced by supercritical fluid techniques, attributed to reduced agglomeration. monash.edu Gelatin-based microspheres containing this compound have also been prepared via ionotropic gelation and spray drying, demonstrating suitable mass median aerodynamic diameters (MMAD) and fine particle fractions (FPF) for inhaled delivery. mdpi.com

Analytical and Detection Methodologies for this compound

Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in various matrices, including pharmaceutical formulations and biological fluids.

Novel Nanomaterial-Based Screen-Printed Sensors

Novel analytical approaches for this compound detection include the development of nanomaterial-based screen-printed sensors. These sensors offer potential advantages in terms of simplicity, reproducibility, and portability. Sensitive disposable sensors for the potentiometric determination of this compound have been constructed using carbon nanotubes/β-cyclodextrin nanocomposites as molecular recognition elements. rsc.orgresearchgate.netafricaresearchconnects.com These sensors have demonstrated remarkable selectivity and sensitivity over a specific concentration range, with a Nernstian slope of 61.4 ± 0.5 mV per decade and a detection limit of 2.5 × 10⁻⁷ mol L⁻¹. rsc.orgresearchgate.net Modification with the nanocomposite enhanced the stability of potential readings, response time, and shelf life of the fabricated sensors. rsc.orgresearchgate.net

Chromatographic Fingerprinting Techniques

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), play a vital role in the analysis and characterization of this compound, including the detection of impurities and degradation products. RP-UPLC methods have been developed and validated for the separation and characterization of impurities in this compound pharmaceutical formulations. sierrajournals.com These methods can effectively resolve degradation products from the intact drug. sierrajournals.com HPLC with diode array detection (DAD) has also been utilized for the simultaneous determination of this compound and other bronchodilators in co-formulated inhalers, providing chromatographic fingerprints for quality control and delivered dose uniformity testing. japsonline.comresearchgate.net These methods often involve optimized mobile phases and stationary phases to achieve efficient separation and sensitive detection. japsonline.comresearchgate.net

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. semanticscholar.org While the direct pharmacogenomic studies specifically focused on this compound are not extensively documented in the search results, the field of pharmacogenomics holds potential for personalizing respiratory treatments. Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. semanticscholar.org This approach could involve using genetic information to predict a patient's likely response to this compound, identify potential for adverse effects, or determine the most appropriate combination therapy. semanticscholar.orgjustdial.comrug.nl Although the search results mention pharmacogenomics in the context of personalized medicine and asthma semanticscholar.orgrug.nldntb.gov.ua, specific research detailing how genetic factors influence this compound's efficacy or safety profile was not prominently found. Future research in this area could contribute to a more targeted and effective use of this compound by identifying genetic markers associated with treatment response.

Exploration of Additional Therapeutic Applications and Mechanistic Insights

Beyond its primary role as a bronchodilator, the potential for this compound to exert effects beyond smooth muscle relaxation is an area of ongoing investigation.

Anti-inflammatory Role beyond Bronchodilation

While primarily recognized for blocking acetylcholine's action at muscarinic receptors in bronchial smooth muscle leading to bronchodilation mims.commims.com, there is some evidence suggesting potential anti-inflammatory effects of anticholinergic agents. Animal studies and in vitro studies have indicated that anti-muscarinic agents may possess anti-inflammatory and anti-remodeling actions by acting on M3 receptors. mdpi.com One study in a rat model of acute pulmonary inflammation induced by cadmium inhalation investigated the anti-inflammatory properties of this compound. This research suggested that ipratropium partially protected the lungs against inflammation by reducing neutrophilic infiltration, and this protective effect was associated with reduced MMP-9 activity, a matrix metalloproteinase known to play a pro-inflammatory role. researchgate.net Another source mentions that chronic effects of antimuscarinics, such as the reduction of hospitalizations observed with tiotropium (B1237716) (another antimuscarinic), are conventionally attributed to an anti-inflammatory action rather than solely symptomatic bronchodilation. nih.gov Inhibition of pro-inflammatory cholinergic effects, such as the release of inflammatory mediators from epithelial cells and alveolar macrophages, may also occur with antimuscarinics. nih.gov

Potential in Other Inflammatory Airway Diseases

Given the potential anti-inflammatory properties, the application of this compound in other inflammatory airway diseases beyond its traditional indications is being explored. While the search results primarily focus on its use in COPD and asthma wikipedia.orgnih.govdrugbank.com, the suggested anti-inflammatory mechanisms mdpi.comresearchgate.netnih.gov could be relevant to other conditions characterized by airway inflammation. For example, one study explored the use of inhaled budesonide (B1683875) and this compound in patients at high risk of Acute Respiratory Distress Syndrome (ARDS), a severe inflammatory lung condition. mdpi.com The study concluded that this combination improved oxygenation and significantly reduced the rate of ARDS development and the requirement for mechanical ventilation, suggesting a potential role in preventing or mitigating severe inflammatory lung injury. mdpi.com This highlights a potential therapeutic application in inflammatory conditions beyond chronic airway diseases.

Clinical Trial Design and Methodological Enhancements

Rigorous clinical trial design is crucial for evaluating the efficacy and safety of this compound and exploring its potential new applications.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) are a cornerstone of evidence-based medicine, providing a high level of evidence for the effectiveness of interventions. dntb.gov.uanih.govkuleuven.be Numerous RCTs have been conducted to evaluate this compound, often comparing it to placebo or other bronchodilators, or assessing its use in combination therapies. For instance, RCTs have investigated the addition of this compound to beta-agonists in the management of acute asthma exacerbations in both adults and children. aap.orgnih.govnih.govrima.orgdrugbank.com These trials typically involve random allocation of participants to different treatment groups, blinding of participants and researchers to the assigned treatment, and the use of control groups (e.g., placebo or active comparator) to minimize bias. mdpi.comaap.orgnih.govrima.org Outcomes measured in these RCTs often include pulmonary function parameters like Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR), as well as clinical outcomes such as hospital admission rates and symptom scores. aap.orgnih.govnih.govrima.orgdrugbank.com Methodological considerations in RCTs involving respiratory medications like this compound include ensuring accurate and reproducible measurements of lung function and addressing potential confounding factors. tandfonline.com

Considerations for Sample Size, Blinding, and Outcome Measures

Determining an adequate sample size is crucial in clinical trials involving this compound to ensure sufficient statistical power to detect meaningful treatment effects. Sample size estimations are often based on assumed variability in outcome measures, and in some studies, interim reviews of data are planned to assess this variability and potentially revise the sample size accordingly clinicaltrials.gov. Challenges in achieving target sample sizes have been noted in some trials, which can impact the study's power aap.org. Meta-analyses evaluating this compound have also highlighted the limitations imposed by the relatively small sample sizes of the included primary studies nih.gov. Sequential clinical trial designs have been utilized, where an initial small number of subjects provides data for calculating the total required sample size for a second stage cbg-meb.nl. Sample size considerations also extend to the ability to conduct adequately powered subgroup analyses tandfonline.com.

Blinding is a critical methodological component in this compound research to prevent bias among participants, investigators, and outcome assessors. Double-blind, double-dummy approaches are frequently adopted, particularly when comparing different delivery methods or active comparators clinicaltrials.gov. Studies often ensure that investigators, physicians, nurses, and patients are blinded to the treatment allocation aap.orgkarger.comrima.orgnih.govclinicaltrials.euuct.ac.za. In some trials, blinding is maintained for drug dose but may not extend to the device used for administration medscape.com.

The selection of appropriate outcome measures is essential for evaluating the effects of this compound. Commonly used primary and secondary outcome measures in clinical trials include objective measures of pulmonary function such as Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR) nih.govtandfonline.comuct.ac.zaatsjournals.orgnih.govnih.gov. Hospital admission rates are also frequently assessed as a key clinical outcome, particularly in studies of acute exacerbations aap.orgatsjournals.orgnih.govnih.gov. Other important outcome measures include the duration of hospitalization, changes in clinical scores, and oxygen saturation rates nih.govkarger.com. The timing of these measurements relative to drug administration is carefully defined in study protocols tandfonline.comrima.orgatsjournals.orgnih.govnih.gov. Beyond physiological measures, outcomes such as the time to achieve maximum PEFR, the duration of specific symptoms like moderate-to-severe cough, and assessments of health-related quality of life are also utilized to capture the broader impact of this compound treatment tandfonline.comuct.ac.zascren.eu.

Economic and Health Policy Implications of this compound Use

The use of this compound has notable economic and health policy implications, largely driven by its cost-effectiveness in managing chronic respiratory diseases and acute exacerbations. Studies have explored the economic impact of this compound, often in comparison to other bronchodilators or placebo.

Q & A

Q. What analytical methods are recommended for quantifying ipratropium bromide in pharmaceutical formulations, and how are they validated?

UV-spectrophotometry is widely used due to its simplicity and cost-effectiveness. A validated method involves determining linearity (20–120 µg/mL, R² ≥ 0.995), accuracy (99.5–100.1% recovery), and precision (%RSD < 0.31 for intra-day/inter-day variability) at a λmax of 214 nm . Method validation follows ICH guidelines, including LOD (8.78 µg/mL) and LOQ (28.59 µg/mL) calculations .

Q. How does this compound’s mechanism of action influence its therapeutic efficacy in obstructive airway diseases?

this compound is a non-selective muscarinic receptor antagonist with high affinity for M1, M2, and M3 subtypes (IC50 values: 2.9 nM, 2 nM, 1.7 nM, respectively). By blocking acetylcholine binding, it inhibits bronchoconstriction and mucus secretion, improving FEV1 in COPD and asthma .

Q. What clinical endpoints are prioritized in trials comparing this compound with other bronchodilators?

Key endpoints include trough FEV1 (e.g., 109 mL improvement vs. tiotropium), exacerbation rates (OR 0.56 for hospitalization reduction), and serious adverse events (26% risk reduction vs. ipratropium) . Trials often use parallel-group designs with ≥12-week durations and standardized inclusion criteria (e.g., baseline FEV1 ≈40% predicted) .

Q. What pharmacokinetic properties must be considered when designing inhalation studies?

Systemic absorption is low (1–2%) due to its quaternary ammonium structure. Renal excretion accounts for ~50% of the absorbed dose, with minimal hepatic metabolism. Bioavailability studies require sensitive assays to distinguish local vs. systemic effects .

Q. How is this compound combined with β2-agonists to enhance bronchodilation?

Synergistic effects are observed with albuterol, particularly in early-phase response (0–5 hours post-dose). Combination trials use crossover designs to isolate contributions, showing significant FEV1 improvements over monotherapy (p < 0.05) .

Advanced Research Questions

Q. How are stability-indicating methods developed to quantify degradation products in this compound formulations?

Reverse-phase HPLC with UV detection (e.g., 210–220 nm) separates degradation products under forced conditions (heat, acid/alkali hydrolysis). Related substances (e.g., Sch 1000-d3 bromide) are characterized using mass spectrometry and quantified against pharmacopeial thresholds (<0.1% for impurities) .

Q. How should researchers address heterogeneity in meta-analyses comparing this compound with newer anticholinergics?

Use random-effects models to account for variability (e.g., I² = 62% in FEV1 outcomes). Subgroup analyses by delivery device (HandiHaler vs. Respimat) or dose (5 µg vs. 10 µg) clarify heterogeneity. Sensitivity analyses exclude high-risk-of-bias studies .

Q. What experimental approaches resolve contradictions in receptor binding kinetics and functional selectivity?

Radioligand displacement assays using CHO-K1 cells expressing human mAChR subtypes quantify binding affinity. Functional selectivity is assessed via calcium mobilization (M3) vs. cAMP inhibition (M2). Ipratropium’s non-selectivity contrasts with tiotropium’s M3 preference .

Q. How are impurities profiled in this compound synthesis, and what analytical thresholds apply?

TLC and HPLC identify impurities (e.g., Related Compound A/B) using pharmacopeial standards (0.05 mg/mL). Quantification follows ≤0.1% thresholds per ICH Q3A, with resolution ≥2.0 between peaks .

Q. What interspecies metabolic differences are critical in preclinical toxicity studies?

Rodent models show negligible fetal toxicity even at 40,000× human doses (mg/m²), while rabbits require lower thresholds. Toxicity studies must account for species-specific absorption and placental transfer .

Methodological Considerations

  • Data Contradictions : Address variability in short-term FEV1 outcomes (e.g., no difference vs. β2-agonists at 90 minutes vs. long-term superiority ) by stratifying analysis by treatment duration.
  • Regulatory Compliance : Ensure batch analysis aligns with EP/USP monographs, including residual solvent limits and chiral purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium bromide
Reactant of Route 2
Ipratropium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.